molecular formula C8H16N2O B13185232 n-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide

n-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide

Cat. No.: B13185232
M. Wt: 156.23 g/mol
InChI Key: PAFVOUNDRMRALU-UHFFFAOYSA-N
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Description

N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and an amino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Amino-2-methylpropan-2-yl)cyclopropanecarboxamide
  • Cyclopropanecarboxamide derivatives

Uniqueness

N-(2-Amino-1,1-dimethylethyl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and an amino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C8H16N2O/c1-8(2,5-9)10-7(11)6-3-4-6/h6H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

PAFVOUNDRMRALU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)NC(=O)C1CC1

Origin of Product

United States

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